Spiracine

Übersicht

Beschreibung

Spiracine is a synthetic, water-soluble, cyclic peptide developed for use in laboratory experiments. It is a small molecule that has a number of unique properties, making it an ideal tool for studying a variety of biological processes in a variety of organisms.

Wissenschaftliche Forschungsanwendungen

Genotoxicity Evaluation

Spiracine, also known as spiramycin, has been studied for its genotoxic potential. In a study conducted on male mice, spiramycin was found to induce significant increases in chromosomal aberrations in bone marrow and spermatocyte cells as well as sperm abnormalities at certain doses. This suggests some clastogenic potential of spiramycin on somatic and germ cells, as well as on sperm morphology (Fahmy, 2001).

Cardiovascular Impact

Another research explored the effects of spiradoline, a kappa opioid receptor agonist, on coronary arterial smooth muscle. The study demonstrated that spiradoline inhibited contractile response to calcium in porcine coronary arteries, suggesting potential applications in cardiovascular research (Harasawa, Kimura & Hayashi, 1991).

Efficacy in Acute Bronchitis

A study on the efficacy and tolerance of spiramycin in acute bronchitis showed it to be an effective macrolide with a high rate of efficacy and tolerance. The research highlighted spiramycin's potential in treating common cases of acute bronchitis (Javaid, Khan, Khan & Shah, 2011).

Genotoxic Effects in Rats

Spiramycin's genotoxic effects were also studied in rat bone marrow cells. The study concluded that spiramycin at certain concentrations induced abnormalities in bone marrow cells, but did not affect the formation of chromosomal gaps (Ila & Topaktaş, 1999).

Folic Acid Supportive Therapy Study

Research on the impact of folic acid as supportive therapy for spiramycin in Toxoplasma gondii-infected pregnant mice indicated that folic acid affects the weight of fetuses. This study provides insight into potential therapeutic applications combining spiramycin and folic acid (Azkiana et al., 2019).

In Vivo Activity on Chlamydia

A study on the in vivo activity of spiramycin on Chlamydia in mice found it highly efficient, despite less promising in vitro results. This research suggests the potential clinical application of spiramycin in treating Chlamydia infections (Orfila, Haider & Thomas, 1982).

Effects on Experimental Toxoplasmosis

An evaluation of spiramycin's effects on experimental toxoplasmosis in mice showed that it, along with pyridazine, had a considerable effect on prolonging the survival period of mice infected with toxoplasma (Nakayama & Matsubayashi, 1963).

Wirkmechanismus

Target of Action

Spiracine, also known as Spironolactone , primarily targets the aldosterone receptors . Aldosterone is a key hormone in the renin-angiotensin-aldosterone system, and by binding to the mineralocorticoid receptor at the distal tubules and collecting duct, it causes sodium reabsorption and potassium secretion .

Mode of Action

Spiracine and its active metabolites are aldosterone antagonists that produce a potassium-sparing diuretic effect . They competitively bind to receptors at the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule . This interaction results in changes in the balance of these ions in the body, promoting sodium and water excretion and potassium retention .

Biochemical Pathways

The primary biochemical pathway affected by Spiracine is the renin-angiotensin-aldosterone system . By acting as an antagonist to aldosterone, Spiracine disrupts the normal function of this hormone, leading to increased excretion of sodium and water, and decreased excretion of potassium . This can have significant downstream effects on fluid balance and blood pressure.

Pharmacokinetics

The pharmacokinetics of Spiracine involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60-90% , indicating a high proportion of the drug reaches systemic circulation. Spiracine is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, hydroxylation, and lactone hydrolysis . It has several active metabolites, including 7α-thiospironolactone, 7α-thiomethylspironolactone, and canrenone . The elimination half-life of Spiracine and its metabolites ranges from 1.4 to 16.5 hours , and it is excreted through urine and bile .

Result of Action

The action of Spiracine results in a decrease in the reabsorption of sodium and an increase in the retention of potassium in the kidneys . This leads to an increase in the excretion of sodium and water, which can help to reduce fluid build-up (edema) and lower blood pressure . It is used to treat conditions such as heart failure, hypertension, and conditions associated with excessive aldosterone production .

Action Environment

The action, efficacy, and stability of Spiracine can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the stability of the drug. Additionally, individual physiological factors such as renal function, genetic makeup, age, and sex can influence the pharmacokinetics and pharmacodynamics of Spiracine . Understanding these factors is crucial for optimizing drug therapy and minimizing adverse effects.

Eigenschaften

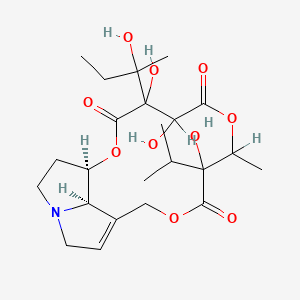

IUPAC Name |

(1R,19R)-4,5,9-trihydroxy-4-(2-hydroxybutan-2-yl)-8-methyl-9-propan-2-yl-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO10/c1-6-21(5,29)23(31)17(25)18(26)33-13(4)22(30,12(2)3)19(27)32-11-14-7-9-24-10-8-15(16(14)24)34-20(23)28/h7,12-13,15-17,25,29-31H,6,8-11H2,1-5H3/t13?,15-,16-,17?,21?,22?,23?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTPMWQLYFVWSP-YHWJFGDTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C1(C(C(=O)OC(C(C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C(C)C)O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998413 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiracine | |

CAS RN |

77156-24-2 | |

| Record name | 3,4,8-Trihydroxy-3-(2-hydroxybutan-2-yl)-7-methyl-8-(propan-2-yl)-3,4,11,13,15,16,16a,16b-octahydro-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

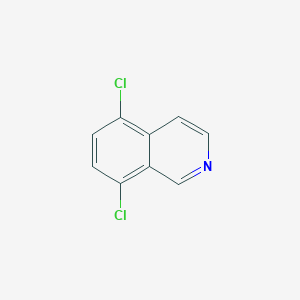

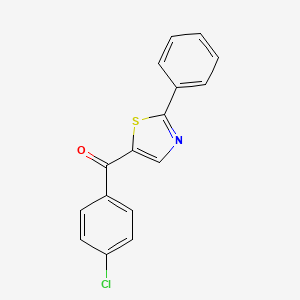

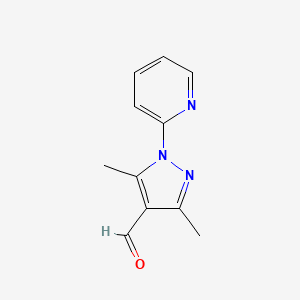

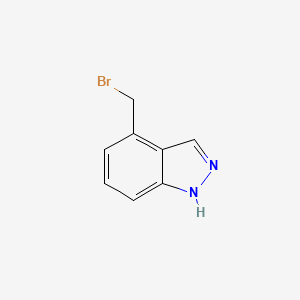

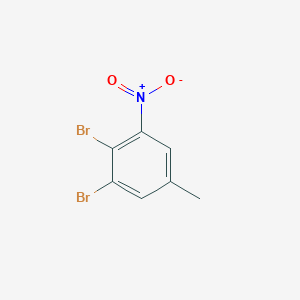

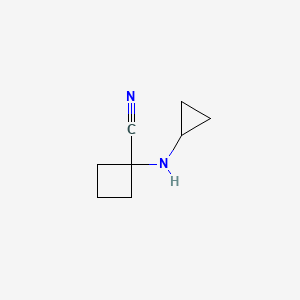

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

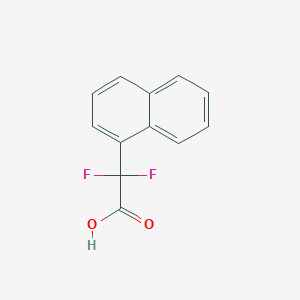

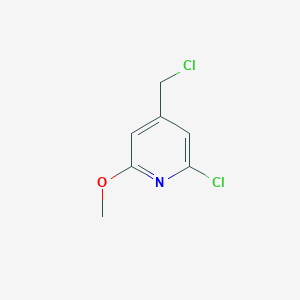

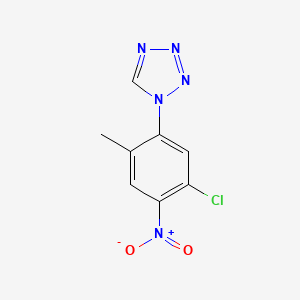

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3038074.png)

![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-propan-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B3038075.png)

![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)

![6-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3038091.png)

![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)